2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide
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Overview
Description
2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide is a chemical compound with a complex structure that includes a chlorinated pyridopyridazine moiety and a triethylethanaminium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide typically involves multiple steps. The starting material is often 8-chloropyrido[2,3-d]pyridazine, which undergoes a series of reactions to introduce the oxy and triethylethanaminium groups. The reaction conditions may include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated site, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-chloropyrido[2,3-d]pyridazine
- 2-(8-chloropyrido[2,3-d]pyridazin-5-yl)-Propanedinitrile
Uniqueness
2-((8-Chloropyrido(2,3-d)pyridazin-5-yl)oxy)-N,N,N-triethylethanaminium iodide is unique due to its specific structural features, such as the combination of a chlorinated pyridopyridazine moiety with a triethylethanaminium group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
CAS No. |
86327-99-3 |
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Molecular Formula |
C15H22ClIN4O |
Molecular Weight |
436.72 g/mol |
IUPAC Name |
2-(8-chloropyrido[2,3-d]pyridazin-5-yl)oxyethyl-triethylazanium;iodide |
InChI |
InChI=1S/C15H22ClN4O.HI/c1-4-20(5-2,6-3)10-11-21-15-12-8-7-9-17-13(12)14(16)18-19-15;/h7-9H,4-6,10-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
JSFBYXCQWVEJBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCOC1=NN=C(C2=C1C=CC=N2)Cl.[I-] |
Origin of Product |
United States |
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